molecular formula C26H26O6S3 B11699166 1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene

1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene

Cat. No.: B11699166
M. Wt: 530.7 g/mol
InChI Key: DUVJHCLJGICMSZ-BWAHOGKJSA-N
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Description

1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE is a complex organic compound characterized by multiple benzenesulfonyl groups This compound is notable for its unique structure, which includes a hexadiene backbone with multiple sulfonyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with appropriate dienes under controlled conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product. The use of solvents such as dichloromethane or toluene is common to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

In an industrial setting, the production of such compounds may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE is unique due to its multiple sulfonyl substitutions and the presence of a hexadiene backbone. This structure imparts distinct chemical properties, such as increased reactivity and potential for multiple functionalizations, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C26H26O6S3

Molecular Weight

530.7 g/mol

IUPAC Name

1-[(2Z)-3,4-bis(benzenesulfonyl)-5-methylhexa-2,4-dienyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C26H26O6S3/c1-20(2)26(35(31,32)24-12-8-5-9-13-24)25(34(29,30)23-10-6-4-7-11-23)18-19-33(27,28)22-16-14-21(3)15-17-22/h4-18H,19H2,1-3H3/b25-18-

InChI Key

DUVJHCLJGICMSZ-BWAHOGKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C=C(/C(=C(C)C)S(=O)(=O)C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=C(C(=C(C)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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